2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups
Preparation Methods
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine typically involves a Mannich reaction. This reaction uses formaldehyde and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction conditions are carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and efficiency measures.
Chemical Reactions Analysis
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBTLZVXNJQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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